1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Description
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS 649569-61-9) is a tetrahydroquinoline derivative with a methyl group at the 1-position and an amine substituent at the 6-position. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol . The compound is characterized by a partially saturated quinoline core, which confers unique electronic and steric properties compared to fully aromatic quinoline systems. It is typically stored under inert conditions (2–8°C) due to its sensitivity to oxidation . Structural variants, such as 1-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methanamine (C₁₁H₁₆N₂, MW 176.26), highlight the impact of additional substituents on physicochemical properties .
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACWZQMCSAIZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91817-59-3 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine can be synthesized through several methods. One common approach involves the reduction of 1-methyl-1,2,3,4-tetrahydroquinoline-6-nitro using hydrogen gas in the presence of a palladium catalyst. Another method includes the reductive amination of 1-methyl-1,2,3,4-tetrahydroquinoline with ammonia or an amine source under hydrogenation conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using high-pressure reactors. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline or tetrahydroquinoline derivatives.
Scientific Research Applications
Scientific Research Applications
The compound is utilized across several fields:
1. Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing more complex heterocyclic compounds, which are essential in drug discovery and development.
2. Biology
- Neuroprotective Effects : The compound is studied for its potential to protect neurons from damage in neurodegenerative diseases such as Parkinson's disease. Research indicates that it may modulate neurotransmitter activity and influence dopaminergic signaling pathways .
3. Medicine
- Therapeutic Potential : Its neuroprotective properties suggest potential applications in treating neurodegenerative disorders. Studies have demonstrated its ability to inhibit neurotoxic effects caused by compounds like MPP(+) (1-methyl-4-phenylpyridinium) in animal models .
4. Industry
- Pharmaceuticals and Agrochemicals : The unique structure of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine contributes to the biological activity of final products in pharmaceutical formulations and agrochemical applications.
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors:
- Enzyme Interaction : Binding studies have shown that this compound interacts with enzymes involved in metabolic processes, impacting cellular functions such as energy metabolism and apoptosis.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity against Gram-positive bacteria.
Case Studies
Several key studies provide insights into the applications of this compound:
| Study Focus | Findings |
|---|---|
| Neuroprotection in Animal Models | Administration resulted in reduced neuronal loss and improved cognitive function due to antioxidant properties. |
| Antimicrobial Efficacy | Significant inhibition of bacterial growth was observed in vitro against various pathogens. |
| Enzyme Interaction Studies | Demonstrated binding affinity with specific enzymes using surface plasmon resonance techniques. |
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with various molecular targets and pathways:
Neuroprotection: It exhibits neuroprotective effects by inhibiting monoamine oxidase (MAO) and scavenging free radicals.
Antidepressant Activity: It modulates neurotransmitter levels, particularly dopamine and serotonin, in the brain.
Pain Relief: It has been shown to alleviate neuropathic pain by modulating monoaminergic and opioidergic systems
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications
- Alkyl/Aminoalkyl Side Chains: Compound 32 (1-(2-(Dimethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine): Features a dimethylaminoethyl group at the 1-position. Synthesized via LiAlH₄ reduction of a dihydroquinolinone precursor (52% yield) . Compound 47 (1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine): Substituted with a diethylaminoethyl group, synthesized in 90% yield using NaBH₄ reduction . 1-Benzoyl derivative (CID 16642530): Contains a benzoyl group at the 1-position, altering lipophilicity (LogP: ~2.5 predicted) .
- Heterocyclic and Aromatic Substituents: Compound 34 (Thiophene-2-carboximidamide derivative): Modified with a thiophene carboximidamide group at the 6-position, synthesized via coupling reactions (99.5% HPLC purity) .
Physicochemical and Spectroscopic Properties
NMR Spectral Shifts
- Aromatic Proton Environments :
- The target compound’s ¹H NMR (unavailable in evidence) can be inferred from analogs. For example, compound 32 shows aromatic protons at δ 6.48–6.41 ppm (CDCl₃), while the 1-benzoyl derivative (CID 16642530) exhibits downfield shifts (δ 7.66–7.55 ppm, DMSO-d₆) due to electron-withdrawing effects .
- The 6-methoxy analog (CID 54594251) displays a methoxy singlet at δ 3.80 ppm, illustrating electronic modulation by substituents .
Mass Spectrometry
Biological Activity
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (1MeTIQ) is a compound of significant interest due to its diverse biological activities, particularly in neuroprotection and modulation of neurotransmitter systems. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications.
1MeTIQ operates through several biological pathways:
- Dopamine Metabolism : It inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a key metabolite of dopamine. This action shifts dopamine catabolism towards catechol-O-methyltransferase (COMT)-dependent O-methylation, thereby influencing dopamine levels in the brain.
- Neuroprotective Effects : The compound exhibits significant neuroprotective properties by scavenging free radicals and inhibiting monoamine oxidase (MAO), which is crucial for protecting neurons from oxidative stress .
- Interaction with Receptors : 1MeTIQ interacts with dopamine receptors, modulating their activity and contributing to its neuroprotective effects.
The biochemical profile of 1MeTIQ includes:
- Inhibition of Enzymes : It inhibits MAO and other enzymes involved in neurotransmitter metabolism, which enhances its neuroprotective effects .
- Reduction of Free Radicals : The compound lowers the production of reactive oxygen species (ROS), contributing to its antioxidant properties.
Cellular Effects
In vitro and in vivo studies have demonstrated that 1MeTIQ:
- Protects neuronal cells from apoptosis induced by neurotoxins such as MPTP and rotenone .
- Exhibits anti-addictive properties by attenuating cravings in models of substance abuse .
Research Findings and Case Studies
Several studies highlight the biological activity of 1MeTIQ:
Table 1: Summary of Key Studies on 1MeTIQ
Q & A
Q. What are the primary synthetic routes for 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine, and how can reaction conditions be optimized?
The compound is commonly synthesized via the Pictet–Spengler reaction, involving condensation of benzaldehyde derivatives with biogenic amines. Key parameters include solvent choice (e.g., dimethyl sulfoxide), temperature control, and catalysts like BiCl₃ to enhance cyclization efficiency. Optimization focuses on maximizing yield (52–90%) through iterative adjustments of stoichiometry and reaction time .
Q. How is the structural integrity of this compound validated experimentally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the bicyclic framework and methyl group at the nitrogen. For example, NMR reveals distinct aliphatic (δ 1.42–3.29 ppm) and aromatic (δ 6.32–6.63 ppm) proton environments. Infrared (IR) spectroscopy further identifies amine and C-H stretching bands .
Q. What purification techniques are recommended for isolating this compound?
Flash chromatography (e.g., Biotage systems) with polar stationary phases (silica gel) and eluents like methanol/dichloromethane mixtures ensures high purity (>95%). Recrystallization from ethanol or ethyl acetate is employed for crystalline derivatives .
Q. Which analytical methods are used to assess purity and molecular weight?
High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 99.6% purity reported) and Electrospray Ionization Mass Spectrometry (ESI-MS) provide molecular weight confirmation (e.g., m/z 260.2 [M+1]) .
Advanced Research Questions
Q. How can reaction yields be improved for derivatives with bulky substituents?
Steric hindrance challenges (e.g., in 8-fluoro derivatives) are addressed by using mild reducing agents like LiAlH in tetrahydrofuran (THF) and extended reaction times (24–48 hours). Catalytic hydrogenation (Pd/C, H) under controlled pressure (1–3 atm) also enhances efficiency for nitro-group reductions .
Q. What crystallographic tools are suitable for resolving structural ambiguities in tetrahydroquinoline derivatives?
X-ray crystallography via the Cambridge Structural Database (CSD) and Mercury software (v2.0) enables 3D visualization and packing analysis. For example, void analysis in crystal lattices informs solubility and stability predictions .
Q. How do stereoisomers of tetrahydroquinoline derivatives impact pharmacological activity?
Stereochemical variations (e.g., 2S,4R vs. 2R,4S in trifluoromethyl analogs) alter receptor binding kinetics. Computational docking (e.g., using IsoStar) combined with in vitro assays (e.g., IC measurements) quantifies enantioselective effects on biological targets .
Q. What strategies resolve discrepancies in spectroscopic data during structure elucidation?
Contradictory NMR or MS results are addressed by cross-validating with High-Resolution Mass Spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC). For instance, ambiguous NOE correlations are clarified through variable-temperature NMR experiments .
Q. How are catalytic processes tailored for asymmetric synthesis of tetrahydroquinoline derivatives?
Chiral catalysts (e.g., pyrrolidine-based ligands) and enantioselective hydrogenation protocols achieve >90% enantiomeric excess (ee). Reaction monitoring via circular dichroism (CD) spectroscopy ensures stereochemical fidelity .
Q. What pharmacological assays are used to evaluate the compound’s mechanism of action?
Target engagement is assessed via radioligand binding assays (e.g., for serotonin or dopamine receptors) and functional cAMP assays. In vivo models (e.g., rodent behavioral studies) correlate structural modifications (e.g., trifluoromethyl groups) with neuroactivity .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for Derivatives
| Derivative | Catalyst/Reagent | Yield | Purity Method | Reference |
|---|---|---|---|---|
| 1-(2-(Diethylamino)ethyl) | LiAlH/THF | 90% | HPLC (99.6%) | |
| 8-Fluoro analog | Pd/C, H | 89% | ESI-MS (m/z 238) | |
| Trifluoromethyl derivative | BiCl₃ | 52% | NMR |
Q. Table 2: Analytical Techniques for Structural Validation
| Technique | Application | Example Data | Reference |
|---|---|---|---|
| NMR | Aliphatic/aromatic proton assignment | δ 6.48 (br s, 2H, NH) | |
| ESI-HRMS | Exact mass confirmation | 357.2110 [M+1] (calc. 357.2107) | |
| X-ray crystallography | 3D packing and void analysis | CCDC entry visualization in Mercury |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
